An In-depth Technical Guide to the Physical Properties of N-(4-Bromophenyl)propionamide with a Focus on its Melting Point
An In-depth Technical Guide to the Physical Properties of N-(4-Bromophenyl)propionamide with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)propionamide is a chemical compound with the molecular formula C9H10BrNO.[1] It is a white solid that serves as a valuable intermediate in organic synthesis and pharmaceutical research.[1] As an amide, its structural characteristics are of significant interest in the development of novel biologically active molecules.[1] The physical properties of N-(4-Bromophenyl)propionamide are crucial for its identification, purification, and application in further synthetic steps. Among these properties, the melting point is a fundamental and easily determinable characteristic that provides a primary indication of a sample's purity.
This in-depth technical guide provides a comprehensive overview of the melting point of N-(4-Bromophenyl)propionamide, including its reported value, standardized methods for its accurate determination, and a discussion of factors that can influence this critical physical property.
Physical Properties of N-(4-Bromophenyl)propionamide
The key physical properties of N-(4-Bromophenyl)propionamide (CAS RN: 2760-35-2) are summarized in the table below. The melting point is a distinct characteristic of this compound.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Melting Point | 146-148 °C | [1] |
| Boiling Point | 361.8 °C at 760 mmHg | [1] |
| Appearance | White solid | [1] |
| Purity | ≥97% |
Accurate Determination of Melting Point: Experimental Protocols
The accurate determination of a compound's melting point is essential for its characterization and as an indicator of purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The following are detailed protocols for two standard methods of melting point determination.
Capillary Method
The capillary method is a widely used and accessible technique for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Ensure the N-(4-Bromophenyl)propionamide sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder with a mortar and pestle. This ensures uniform heat transfer within the sample.[2]
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.
-
Repeat until the packed sample height is approximately 2-3 mm.[3]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (146-148 °C), rapidly heat the block to about 20 °C below this temperature.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.[3][4]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The recorded melting point should be reported as a range from the onset to the clear point.
-
-
Calibration:
Caption: Workflow for Accurate Melting Point Determination by the Capillary Method.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a more advanced thermal analysis technique that provides highly accurate and quantitative data on the melting process.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[8][9][10]
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
High-purity inert gas supply (e.g., nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the finely powdered N-(4-Bromophenyl)propionamide (typically 1-5 mg) into a DSC sample pan.
-
Seal the pan using a crimper. This ensures that the sample is contained and that there is good thermal contact.
-
-
Instrument Setup and Calibration:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas to prevent oxidation of the sample.
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
DSC Measurement:
-
Program the instrument with the desired temperature profile. A typical profile would involve:
-
An initial isothermal period to allow the sample to equilibrate.
-
A heating ramp at a controlled rate (e.g., 10 °C/min) through the expected melting range.
-
A final isothermal period.
-
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically taken as the melting point.
-
The peak temperature and the area under the peak (enthalpy of fusion) can also be determined to provide further information about the sample's thermal properties.
-
Factors Influencing the Melting Point of N-(4-Bromophenyl)propionamide
Several factors can affect the observed melting point of a crystalline solid.
-
Purity: The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range. The synthesis of N-(4-Bromophenyl)propionamide typically involves the reaction of 4-bromoaniline with either propionyl chloride or propionic anhydride.[1] Potential impurities could include unreacted starting materials or by-products from side reactions.
-
Crystalline Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different melting point. While there is no specific mention of polymorphism for N-(4-Bromophenyl)propionamide in the searched literature, it is a phenomenon to be aware of for crystalline solids.
-
Heating Rate: As mentioned in the protocol, a slow heating rate is crucial for accurate melting point determination. If the heating rate is too fast, the thermometer reading may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point reading.[4][11]
-
Sample Packing: In the capillary method, improper packing of the sample can lead to poor heat transfer and an inaccurate melting point reading.[3]
Conclusion
The melting point of N-(4-Bromophenyl)propionamide is a critical physical property for its identification and purity assessment, with a reported value of 146-148 °C.[1] The accurate determination of this value requires careful sample preparation, proper experimental technique, and a calibrated instrument. Both the capillary method and Differential Scanning Calorimetry are suitable for this purpose, with DSC offering higher precision and more detailed thermal information. For researchers and scientists working with N-(4-Bromophenyl)propionamide, a thorough understanding of its melting point and the factors that can influence it is essential for ensuring the quality and reliability of their work.
References
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LookChem. (n.d.). Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE. Retrieved from [Link]
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Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
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thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]
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SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]
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Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]
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ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]
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